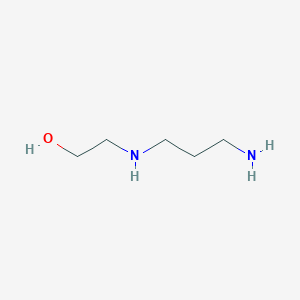

N-(2-Hydroxyethyl)-1,3-propanediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-aminopropylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O/c6-2-1-3-7-4-5-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKSKVKCKMGRDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196250 | |

| Record name | 2-((3-Aminopropyl)amino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4461-39-6 | |

| Record name | N-(2-Hydroxyethyl)-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4461-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Aminopropyl)ethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((3-Aminopropyl)amino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3-aminopropyl)amino]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(AMINOPROPYL)ETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/594D12975J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Hydroxyethyl)-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of N-(2-Hydroxyethyl)-1,3-propanediamine. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and detailed experimental context.

Core Chemical Properties

This compound, with CAS number 4461-39-6, is a versatile organic compound possessing a primary amine, a secondary amine, and a primary hydroxyl group. This trifunctional nature dictates its reactivity and utility in a range of chemical syntheses.

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C5H14N2O | [1][2] |

| Molecular Weight | 118.18 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Melting Point | 15-19 °C | [1] |

| Boiling Point | 240.7 °C at 760 mmHg | [1] |

| Density | 1.007 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.486 | [1] |

| Flash Point | 99.4 °C | [1] |

| Water Solubility | Miscible | [1] |

| Vapor Pressure | 0.00648 mmHg at 25°C | [1] |

| pKa | 14.79 ± 0.10 (Predicted) | [1] |

Structural and Topological Data

| Property | Value | Reference |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Exact Mass | 118.110613074 | [1] |

| Complexity | 41.4 | [1] |

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the reaction of 1,3-propanediamine with ethylene oxide. This reaction is a nucleophilic addition where the primary amine of 1,3-propanediamine attacks the electrophilic carbon of the ethylene oxide ring, leading to its opening and the formation of the hydroxyethyl group.

Key Applications

The unique structural features of this compound make it a valuable intermediate in several industrial applications, most notably as a curing agent for epoxy resins and as a building block in the synthesis of pharmaceuticals.

Epoxy Resin Curing Agent

This compound functions as an effective curing agent for epoxy resins. The primary and secondary amine groups undergo nucleophilic addition to the epoxide rings of the epoxy prepolymer, leading to a cross-linked, three-dimensional network. This process transforms the liquid resin into a hard, thermoset material with enhanced mechanical and thermal properties. The hydroxyl group can also participate in further reactions, contributing to the final properties of the cured material.

Intermediate in Pharmaceutical Synthesis

In the pharmaceutical industry, this compound serves as a versatile building block for the synthesis of active pharmaceutical ingredients (APIs). Its amine and hydroxyl functionalities allow for its incorporation into a wide range of molecular scaffolds. While specific signaling pathways are proprietary to the drug discovery programs they are part of, the general workflow for its use in drug development is illustrated below.

Experimental Protocols

This section details the general methodologies for determining the key chemical properties of this compound.

Melting Point Determination

The melting point is determined by slowly heating a small sample of the solid in a capillary tube. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A sharp melting range is indicative of high purity.

Boiling Point Determination

The boiling point is measured by heating the liquid in a distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For accurate results, the thermometer bulb should be positioned just below the side arm of the distillation flask.

Density Measurement

The density of the liquid can be determined using a pycnometer or a hydrometer. The pycnometer method involves accurately weighing a known volume of the liquid. The hydrometer method relies on the principle of buoyancy, where a calibrated float is immersed in the liquid, and the density is read from a scale.

Refractive Index Measurement

The refractive index is measured using a refractometer. A drop of the liquid is placed on the prism, and the instrument measures the extent to which light is bent as it passes through the sample. The measurement is typically performed at a standard temperature (e.g., 20°C) and wavelength (e.g., the D-line of a sodium lamp).

Flash Point Determination

The flash point is determined using a closed-cup or open-cup apparatus. The liquid is heated at a controlled rate, and an ignition source is periodically passed over the surface. The flash point is the lowest temperature at which the vapors of the liquid ignite momentarily. Standardized methods, such as those from ASTM, are often employed for this measurement.

Water Solubility Determination

The miscibility of this compound in water can be determined by adding the compound to water in various proportions and observing for the formation of a single homogeneous phase. For quantitative measurement of less soluble compounds, a saturated solution is prepared, and the concentration of the dissolved substance is determined analytically.

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and protective clothing, should be worn when handling this chemical. It should be used in a well-ventilated area, and inhalation of vapors should be avoided. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

An In-depth Technical Guide to N-(2-Hydroxyethyl)-1,3-propanediamine (CAS 4461-39-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)-1,3-propanediamine, with the CAS registry number 4461-39-6, is a versatile organic compound characterized by the presence of a primary amine, a secondary amine, and a primary hydroxyl group.[1] This unique combination of functional groups imparts a range of chemical properties that make it a valuable intermediate in various fields, including pharmaceutical synthesis, polymer chemistry, and material science.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety and handling, with a focus on its relevance to research and drug development.

Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid that is soluble in water and various organic solvents.[3] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 4461-39-6 | [1] |

| Molecular Formula | C5H14N2O | [3] |

| Molecular Weight | 118.18 g/mol | [3] |

| Boiling Point | 250-252 °C (lit.) | [3][4] |

| Melting Point | 15-19 °C | [4] |

| Density | 1.007 g/mL at 20 °C (lit.) | [3][4] |

| Refractive Index | n20/D 1.486 | [4] |

| Flash Point | 152 °C | [4] |

| Solubility | Soluble in water, chloroform (slightly), DMSO (slightly), methanol (slightly) | [3][4] |

| pKa | 14.79±0.10 (Predicted) | [4] |

| Appearance | Clear colourless liquid | [4] |

| Synonyms | 2-[(3-Aminopropyl)amino]ethanol, N-(2-Hydroxyethyl)trimethylenediamine | [4] |

Synthesis

General Synthesis Pathway

The primary method for synthesizing this compound is the reaction of 1,3-propanediamine with ethylene oxide.[3] In this reaction, the nucleophilic amine groups of 1,3-propanediamine attack the electrophilic carbon atoms of the ethylene oxide ring, leading to the opening of the epoxide ring and the formation of the N-(2-hydroxyethyl) moiety.

Caption: General synthesis pathway for this compound.

Experimental Protocol (General Description from Patent Literature)

Materials:

-

1,3-propanediamine

-

Ethylene oxide

-

Catalyst (e.g., a solid acid or base catalyst)

-

Solvent (optional, may be run neat)

Apparatus:

-

Continuous flow reactor (e.g., fixed-bed reactor)

-

High-pressure liquid pump

-

Gas flow controller

-

Temperature and pressure controllers

-

Separation and purification system (e.g., distillation column)

Procedure:

-

Reaction Setup: A continuous flow reactor is packed with a suitable catalyst. The system is brought to the desired reaction temperature and pressure.

-

Reactant Feed: 1,3-propanediamine and ethylene oxide are continuously fed into the reactor at a specific molar ratio. The reaction is typically carried out under pressure to maintain the reactants in the liquid phase.

-

Reaction Conditions: The reaction temperature and pressure are maintained within a range that promotes the selective formation of the desired product while minimizing side reactions.

-

Product Collection: The reaction mixture exiting the reactor is collected.

-

Purification: The crude product is then purified, typically by distillation, to remove unreacted starting materials, byproducts, and any solvent used.[3]

Note: This is a generalized procedure based on industrial processes. For laboratory-scale synthesis, a batch reaction in a sealed pressure vessel would be more common. Careful control of stoichiometry is crucial to minimize the formation of di- and tri-substituted products.

Applications in Research and Drug Development

The trifunctional nature of this compound makes it a valuable building block in several areas of research and development.

Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its primary and secondary amine groups, along with the hydroxyl group, provide multiple reactive sites for the construction of complex molecular architectures and the introduction of desired functionalities into drug candidates.[1]

Drug Delivery Systems

The compound's structure is well-suited for the development of drug delivery systems.[2] Its ability to be functionalized allows for its incorporation into polymers and nanoparticles designed for targeted drug delivery.[2] For instance, it can be used to create scaffolds that improve the solubility, stability, and bioavailability of therapeutic agents.[2] The amine groups can be protonated at physiological pH, which can be exploited for pH-responsive drug release mechanisms.

Caption: Workflow for utilizing HEPDA in targeted drug delivery systems.

Polymer Chemistry and Material Science

This compound is widely used as a curing agent for epoxy resins.[1] The amine groups react with the epoxide groups of the resin to form a cross-linked polymer network, resulting in a rigid and durable material with excellent thermal and chemical resistance.[1] Its bifunctionality also makes it a useful monomer in the synthesis of various polymers, including polyamides and polyurethanes, where it can be used to impart specific properties such as hydrophilicity and reactivity.

Biological Activity and Toxicology

Known Biological Activity

Direct studies on the specific biological activities of this compound are limited in publicly available literature. However, research on structurally related propanediamine derivatives has shown some biological effects. For example, certain ester derivatives of (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid have demonstrated antiproliferative activity in vitro against various cancer cell lines.[5] Another related compound, N-(2-mercaptoethyl)-1,3-propanediamine (WR-1065), has been shown to protect thymocytes from programmed cell death by inhibiting Ca2+- and Mg2+-dependent nuclear endonuclease action.[6]

It is important to note that these findings are for derivative compounds and the biological activity of this compound itself has not been thoroughly investigated.

Potential for Signaling Pathway Modulation

There is currently no direct evidence in the scientific literature linking this compound to the modulation of specific signaling pathways. Given the diverse biological roles of aliphatic amines and amino alcohols, it is plausible that this compound or its metabolites could interact with various cellular targets.[7] However, without specific research, any discussion of its effects on signaling pathways remains speculative. Further investigation is required to determine if it can influence pathways involved in cell proliferation, inflammation, or apoptosis.

Toxicology and Safety

The available safety data indicates that this compound should be handled with care.

Hazard Identification:

-

Causes severe skin burns and eye damage.[8]

-

May be harmful if swallowed.

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat.[8]

-

Respiratory Protection: If working with heated material or in a poorly ventilated area, use a respirator with an appropriate cartridge.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[3]

Conclusion

This compound is a chemical intermediate with significant potential in research and development, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional structure provides a versatile platform for the synthesis of novel compounds and materials. While its applications as a curing agent and synthetic building block are well-established, its potential in drug delivery and as a bioactive molecule warrants further investigation. Researchers and drug development professionals should be aware of its chemical reactivity and handle it with appropriate safety precautions. The lack of extensive biological data highlights an opportunity for future research to explore the pharmacological and toxicological profile of this compound and its derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. N-(2-Hydroethyl)-1,3-Propanediamine: Expanding Horizons of Applications - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 3. chembk.com [chembk.com]

- 4. N-2-Hydroethyl-1, 3-Propanediamine CAS 4461-39-6 for Organic Synthesis - N- (2-Hydroxyethyl) -1 3-Propanediamine, 4461-39-6 | Made-in-China.com [m.made-in-china.com]

- 5. researchgate.net [researchgate.net]

- 6. N-(2-mercaptoethyl)-1,3-propanediamine (WR-1065) protects thymocytes from programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amine - Wikipedia [en.wikipedia.org]

- 8. chemicalbook.com [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure of N-(2-Hydroxyethyl)-1,3-propanediamine

Abstract

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of this compound. It includes a detailed synthesis protocol, spectroscopic data with experimental methodologies, and a summary of its key applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

This compound, also known as 2-(3-aminopropylamino)ethanol, is a versatile organic compound featuring a primary amine, a secondary amine, and a primary hydroxyl group.[1] This unique combination of functional groups imparts a range of chemical properties that make it a valuable intermediate in various industrial and pharmaceutical applications.[1] Its molecular structure allows it to participate in a variety of chemical reactions, including alkylation, acylation, and esterification, making it a key building block in the synthesis of more complex molecules.[1]

Molecular Structure and Identification

The molecular structure of this compound is characterized by a propyl chain with amino groups at positions 1 and 3, and a hydroxyethyl group attached to one of the nitrogen atoms.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-[(3-Aminopropyl)amino]ethanol |

| CAS Number | 4461-39-6 |

| Molecular Formula | C₅H₁₄N₂O |

| Molecular Weight | 118.18 g/mol |

| InChIKey | GHKSKVKCKMGRDU-UHFFFAOYSA-N |

| Canonical SMILES | C(CN)CNCCO |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Melting Point | 15-19 °C | [2] |

| Boiling Point | 250-252 °C (lit.) | [2] |

| Density | 1.007 g/mL at 20 °C (lit.) | [2] |

| Solubility | Miscible in water and various organic solvents | [2] |

| Flash Point | 152 °C | [2] |

| Refractive Index (n20/D) | 1.486 | [2] |

Synthesis

General Synthesis Pathway:

The primary industrial synthesis of this compound involves the reaction of 1,3-propanediamine with ethylene oxide.[2] This reaction is typically carried out under controlled temperature and pressure.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol:

While a detailed, step-by-step industrial synthesis protocol is often proprietary, a general laboratory-scale procedure can be outlined based on common organic chemistry practices for such reactions.

-

Reaction Setup: A pressure-rated reaction vessel equipped with a stirrer, temperature and pressure sensors, and an inlet for gaseous reactants is charged with 1,3-propanediamine.

-

Reaction Conditions: The vessel is sealed and the temperature is adjusted. Ethylene oxide is then slowly introduced into the vessel. The reaction is exothermic and requires careful monitoring and control of both temperature and pressure to ensure selectivity and safety.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting materials and the formation of the product.

-

Work-up and Purification: Once the reaction is complete, the vessel is cooled and vented. The crude product is then purified, typically by fractional distillation under reduced pressure, to isolate this compound from unreacted starting materials and any byproducts.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra with detailed conditions were not found in publicly available literature, predicted ¹H NMR data is available and provides insight into the expected spectrum.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~1.6 | quintet | -CH₂- (central methylene of propane) |

| ~2.6 | triplet | H₂N-CH₂- |

| ~2.7 | triplet | -CH₂-NH- |

| ~2.8 | triplet | -NH-CH₂-CH₂-OH |

| ~3.6 | triplet | -CH₂-OH |

Experimental Protocol for NMR Spectroscopy (General):

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube. A reference standard such as tetramethylsilane (TMS) may be added.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 300 or 500 MHz). Key parameters to be set include the number of scans, relaxation delay, and acquisition time.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the internal standard.

5.2. Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3350-3250 | N-H stretch (amines) |

| 3400-3200 | O-H stretch (alcohol) |

| 2950-2850 | C-H stretch (alkane) |

| 1650-1580 | N-H bend (amine) |

| 1050 | C-O stretch (primary alcohol) |

Experimental Protocol for IR Spectroscopy (General):

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

5.3. Mass Spectrometry (MS)

Expected Mass Spectrum Peaks:

| m/z | Interpretation |

| 118 | [M]⁺ (Molecular ion) |

| 101 | [M - NH₃]⁺ |

| 87 | [M - CH₂OH]⁺ |

| 74 | [M - C₂H₄O]⁺ |

| 44 | [CH₂=NH₂]⁺ |

Experimental Protocol for Mass Spectrometry (General):

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The molecules are ionized, typically using electron ionization (EI) or chemical ionization (CI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Analysis: The abundance of each ion is measured, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

Applications

This compound is a versatile intermediate with a range of applications:

-

Pharmaceutical Synthesis: It serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs), where its amine and hydroxyl functionalities are used to construct complex molecular architectures.[1][3]

-

Polymer and Resin Production: It is used as a curing agent for epoxy resins, contributing to the thermal stability, chemical resistance, and mechanical strength of the final polymer.[1] It is also a raw material for other polymers and coatings.

-

Surfactants and Dyes: The compound is an intermediate in the manufacturing of various surfactants and dyes.[2]

-

Metal Complexing Agent: Its ability to chelate with metal ions makes it useful as a complexing agent.[2]

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing, should be worn when handling this chemical. It should be used in a well-ventilated area. In case of contact, the affected area should be rinsed immediately with plenty of water, and medical advice should be sought.

Conclusion

This compound is a commercially significant chemical intermediate with a well-defined molecular structure and a versatile range of applications. This guide has provided a detailed overview of its identification, physicochemical properties, synthesis, and spectroscopic characterization. The information presented herein is intended to support researchers and professionals in their work with this important compound.

References

An In-depth Technical Guide to the Synthesis of N-(2-Hydroxyethyl)-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis route for N-(2-Hydroxyethyl)-1,3-propanediamine, a versatile intermediate compound with applications in pharmaceuticals, polymers, and as a curing agent for epoxy resins.[1][2] This document details the core synthesis pathway, experimental protocols, and relevant physicochemical data to support research and development activities.

Core Synthesis Pathway: Hydroxyethylation of 1,3-Propanediamine

The most common and industrially relevant method for the synthesis of this compound is the nucleophilic addition of 1,3-propanediamine to ethylene oxide.[3] This reaction, known as hydroxyethylation, involves the ring-opening of the epoxide by the primary amine group of the diamine.

The reaction proceeds as a nucleophilic attack of the nitrogen atom of the primary amine in 1,3-propanediamine on one of the carbon atoms of the ethylene oxide ring. This leads to the opening of the strained three-membered ring and the formation of a new carbon-nitrogen bond and a hydroxyl group.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| Molecular Formula | C5H14N2O |

| Molecular Weight | 118.18 g/mol |

| Appearance | Colorless to slightly yellow liquid[3][4] |

| Boiling Point | 250-252 °C (lit.)[3][4] |

| Melting Point | 15-19 °C[4] |

| Density | 1.007 g/mL at 20 °C (lit.)[3][4] |

| Solubility | Soluble in water and various organic solvents[3] |

Detailed Experimental Protocol

While specific industrial protocols are often proprietary, a general laboratory-scale synthesis can be outlined based on analogous reactions described in the literature. The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

1,3-Propanediamine

-

Ethylene oxide

-

Methanol (or another suitable solvent)

-

An inert atmosphere (e.g., nitrogen or argon)

Equipment:

-

A pressure-rated reaction vessel (autoclave) equipped with a stirrer, temperature and pressure gauges, and an inlet for gas addition.

-

Distillation apparatus for purification.

Procedure:

-

Reaction Setup: The reaction vessel is charged with 1,3-propanediamine and a solvent such as methanol. The use of a solvent is not always essential but can help to control the reaction temperature.

-

Inerting: The reactor is sealed and purged with an inert gas to remove any air, which could pose a safety hazard with ethylene oxide.

-

Reactant Addition: A molar excess of 1,3-propanediamine to ethylene oxide is typically used to favor the formation of the mono-hydroxyethylated product and minimize the formation of di- and tri-substituted byproducts. Ethylene oxide is then carefully introduced into the reactor.

-

Reaction Conditions: The reaction mixture is heated to a temperature in the range of 120-220 °C and pressurized to 2-60 bar.[5] The specific temperature and pressure will influence the reaction rate and selectivity. The reaction is allowed to proceed with stirring for a period of several hours until the desired conversion is achieved.

-

Work-up and Purification: After the reaction is complete, the vessel is cooled, and the pressure is carefully released. The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to isolate the this compound from unreacted starting materials and any byproducts.[3]

Potential Byproducts

The primary potential byproduct of this synthesis is the di-substituted product, N,N'-bis(2-hydroxyethyl)-1,3-propanediamine, formed by the reaction of a second molecule of ethylene oxide with the remaining primary amine group of the desired product. The formation of this and other poly-hydroxyethylated derivatives can be minimized by using a molar excess of 1,3-propanediamine.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques. Spectroscopic data, such as ¹H NMR and ¹³C NMR, are crucial for structural elucidation.

-

¹H NMR and ¹³C NMR: The spectra of this compound can be obtained for structural verification.[1] The expected proton and carbon signals would correspond to the propyl chain, the ethyl group, and the carbons adjacent to the nitrogen and oxygen atoms.

Safety Considerations

-

Ethylene oxide is a flammable, toxic, and carcinogenic gas. It should be handled with extreme caution in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.

-

1,3-Propanediamine is a corrosive and flammable liquid. Contact with skin and eyes should be avoided, and appropriate PPE should be used.

-

The reaction is typically carried out under high pressure and temperature , requiring the use of a properly rated and maintained pressure vessel.

-

A comprehensive Material Safety Data Sheet (MSDS) for all reagents should be consulted before commencing any experimental work.[6]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

References

- 1. This compound(4461-39-6) 1H NMR spectrum [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. N-2-Hydroethyl-1, 3-Propanediamine CAS 4461-39-6 for Organic Synthesis - N- (2-Hydroxyethyl) -1 3-Propanediamine and 4461-39-6 [megawidechem.en.made-in-china.com]

- 5. US6222075B1 - Process for the production of N, N, Nâ², Nâ²,-tetra-(2-hydroxyethyl)ethylene diamine - Google Patents [patents.google.com]

- 6. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Reaction Mechanism of N-(2-Hydroxyethyl)-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)-1,3-propanediamine is a versatile chemical intermediate with significant applications in the pharmaceutical and polymer industries. Its synthesis, primarily through the reaction of 1,3-propanediamine and ethylene oxide, involves a nucleophilic substitution reaction. This technical guide provides a detailed exploration of the reaction mechanism, supported by available quantitative data and experimental protocols. The information is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis of this important compound.

Introduction

This compound, also known as HEPA or 2-(3-aminopropylamino)ethanol, is a trifunctional molecule featuring a primary amine, a secondary amine, and a primary hydroxyl group.[1] This unique combination of functional groups imparts valuable properties, making it a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and a curing agent for epoxy resins.[2][3] Understanding the reaction mechanism for its synthesis is crucial for optimizing production processes, ensuring high purity, and developing novel applications.

Reaction Mechanism: Synthesis of this compound

The primary industrial method for the synthesis of this compound is the reaction between 1,3-propanediamine and ethylene oxide.[1] This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the amine acts as the nucleophile and attacks the electrophilic carbon atom of the ethylene oxide ring.

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of 1,3-propanediamine attacks one of the carbon atoms of the ethylene oxide molecule.[4] This attack occurs from the backside, leading to an inversion of configuration at the carbon atom, a hallmark of an SN2 reaction.

-

Ring Opening: The nucleophilic attack forces the strained three-membered epoxide ring to open, resulting in the formation of an alkoxide intermediate.

-

Proton Transfer: The negatively charged oxygen atom of the alkoxide intermediate then abstracts a proton from the protonated amine, regenerating a neutral amine and forming the final product, this compound.

It is important to note that the reaction can potentially continue, with the newly formed secondary amine or the hydroxyl group also reacting with additional ethylene oxide molecules. To favor the formation of the desired mono-hydroxyethylated product, the reaction conditions, particularly the molar ratio of the reactants, must be carefully controlled.

Figure 1. SN2 Reaction Mechanism for the Synthesis of this compound.

Quantitative Data

| Parameter | Typical Value/Range | Reference |

| Purity of Reactants | ||

| 1,3-Propanediamine | ≥98% | General practice |

| Ethylene Oxide | ≥99.5% | General practice |

| Reaction Conditions | ||

| Temperature | 45-80 °C (for similar reactions) | [5] |

| Pressure | Appropriate to maintain liquid phase | [1] |

| Product Specifications | ||

| Purity | ≥98% (GC) | [2] |

| Boiling Point | 250-252 °C (lit.) | [3] |

| Density | 1.007 g/mL at 20 °C (lit.) | [3] |

Table 1. Summary of Key Quantitative Data.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, based on the established reaction chemistry.

Materials:

-

1,3-Propanediamine

-

Ethylene Oxide

-

Solvent (e.g., water or an alcohol, if necessary)

-

Inert gas (e.g., nitrogen) for blanketing

Equipment:

-

Pressure reactor equipped with a stirrer, temperature control, and gas inlet/outlet

-

Distillation apparatus for purification

Procedure:

-

Reactor Setup: The pressure reactor is charged with 1,3-propanediamine. The reactor is then purged with an inert gas, such as nitrogen, to remove any air and moisture.

-

Reaction: Ethylene oxide is slowly introduced into the reactor while maintaining the desired temperature and pressure. The reaction is typically exothermic, so careful temperature control is essential. The molar ratio of 1,3-propanediamine to ethylene oxide is controlled to favor the formation of the mono-adduct.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the consumption of reactants and the formation of the product.

-

Purification: Upon completion of the reaction, the crude product is purified by distillation under reduced pressure to remove any unreacted starting materials and byproducts.[1]

Figure 2. Generalized Experimental Workflow for the Synthesis of this compound.

Conclusion

The synthesis of this compound via the reaction of 1,3-propanediamine and ethylene oxide is a well-established industrial process. The reaction proceeds through an SN2 mechanism, involving the nucleophilic attack of the amine on the epoxide ring. While detailed kinetic data for this specific reaction is limited in publicly available literature, the general principles of amine hydroxyethylation provide a solid foundation for understanding and optimizing the synthesis. The provided experimental protocol outlines the key steps for the successful laboratory-scale synthesis of this important chemical intermediate. Further research into the specific kinetics and the influence of catalysts could lead to even more efficient and selective production methods.

References

A Comprehensive Technical Guide to the Physical Properties of N-(2-Hydroxyethyl)-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of N-(2-Hydroxyethyl)-1,3-propanediamine (CAS No. 4461-39-6). The information is curated for professionals in research and development who require precise data for experimental design, process development, and safety assessments.

Chemical Identity

This compound, also known as 2-[(3-Aminopropyl)amino]ethanol, is an organic compound featuring a primary amine, a secondary amine, and a primary hydroxyl group.[1] This trifunctional nature makes it a versatile intermediate in the synthesis of pharmaceuticals and as a curing agent for epoxy resins.[1]

-

Molecular Weight: 118.18 g/mol

-

Synonyms: 2-(3-Aminopropylamino)ethanol, N-(Aminopropyl)ethanolamine, N-(2-Hydroxyethyl)trimethylenediamine[2][4]

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for handling, storage, and application of the compound in a laboratory or industrial setting.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to slightly yellow liquid/oil | [2][5] |

| Melting Point | 15-19 °C | [2][4] |

| Boiling Point | 240.7 °C at 760 mmHg250-252 °C (lit.) | [2][3][4][5] |

| Density | 0.976 g/cm³1.007 g/mL at 20 °C (lit.) | [2][3][4][5] |

| Refractive Index (n20/D) | 1.486 | [2][4][5] |

| Water Solubility | Miscible | [2][4][5] |

| Solubility in Organic Solvents | Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [3][6] |

| Flash Point | 99.4 °C152 °C | [2][3][5] |

| Vapor Pressure | 0.00648 mmHg at 25 °C | [2][5] |

| pKa | 14.79 ± 0.10 (Predicted) | [2][3] |

| LogP | 0.00830 | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Experimental Protocols for Property Determination

While specific experimental documentation for this compound is not publicly detailed, the following are standard methodologies for determining the key physical properties listed above.

General Workflow for Physical Property Determination

Caption: General experimental workflow for determining the physical properties of a chemical substance.

-

Melting Point: The melting point is determined using a calibrated melting point apparatus. A small, purified sample is placed in a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded.

-

Boiling Point: The boiling point is measured at a specific atmospheric pressure, typically using a distillation setup. The temperature at which the liquid's vapor pressure equals the surrounding atmospheric pressure, and stable reflux is observed, is recorded as the boiling point.

-

Density: Density is typically measured at a controlled temperature (e.g., 20°C) using a pycnometer or a digital density meter. The mass of a known volume of the substance is accurately determined, and the density is calculated (mass/volume).[4][5]

-

Refractive Index: The refractive index is measured using a refractometer, such as an Abbe refractometer, at a specified temperature (commonly 20°C) and wavelength (usually the sodium D-line, 589 nm).[2][5] This measures the bending of a ray of light as it passes through the sample.

-

Solubility: To determine miscibility in water, the substance is added dropwise to a known volume of water with agitation. Visual inspection for homogeneity, cloudiness, or phase separation determines its solubility.[2][4]

Safety and Handling

This compound is classified as a corrosive substance.[2][7] It can cause severe skin burns and eye damage.[8][7]

-

GHS Pictogram:

-

Hazard Statements: H314 (Causes severe skin burns and eye damage)[3][7]

-

Precautionary Statements:

-

Prevention: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[7]

-

Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[7]

-

-

Handling: Handle in a well-ventilated place. Avoid contact with skin and eyes. Use non-sparking tools to prevent fire from electrostatic discharge.[7]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store in an inert atmosphere at room temperature, away from incompatible materials such as oxidants, strong acids, and strong bases.[2][5][7]

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-impermeable gloves, and fire/flame resistant and impervious clothing.[7] In case of inadequate ventilation, a full-face respirator may be necessary.[7]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound|4461-39-6|lookchem [lookchem.com]

- 3. This compound | 4461-39-6 [chemicalbook.com]

- 4. N-(2-Hydroethyl)-1, 3-Propanediamine For Sale | 4461-39-6 [whamine.com]

- 5. chembk.com [chembk.com]

- 6. 4461-39-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound | 4461-39-6 [amp.chemicalbook.com]

An In-depth Technical Guide on the Solubility of N-(2-Hydroxyethyl)-1,3-propanediamine

This technical guide provides a comprehensive overview of the available solubility data for N-(2-Hydroxyethyl)-1,3-propanediamine, targeting researchers, scientists, and professionals in drug development. This document compiles qualitative and quantitative solubility information, details experimental methodologies for solubility determination, and presents logical workflows and synthesis pathways through diagrammatic representations.

Core Topic: this compound

This compound, with the CAS number 4461-39-6, is a chemical compound utilized as an intermediate in various organic syntheses. Its structure, containing both amine and hydroxyl functional groups, dictates its physical and chemical properties, including its solubility profile.

Data Presentation: Solubility Profile

The solubility of this compound has been reported in several common solvents. The available data is summarized in the table below for easy comparison.

| Solvent | Formula | Type | Solubility | Temperature |

| Water | H₂O | Polar Protic | Miscible[1] | Room Temperature |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble | Not Specified |

| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Slightly Soluble | Not Specified |

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound were not found in the available literature, a general methodology for assessing the solubility of a liquid amine in various solvents can be described.

Protocol: Determination of Qualitative and Quantitative Solubility

Objective: To determine the solubility of a liquid compound, such as this compound, in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Calibrated pipettes and burettes

-

Volumetric flasks

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled water bath or incubator

-

Spectrophotometer or other suitable analytical instrument (for quantitative analysis)

Procedure:

Part 1: Qualitative Solubility Determination

-

Preparation: Add a known volume (e.g., 0.1 mL) of this compound to a test tube.

-

Solvent Addition: Gradually add the selected solvent in small increments (e.g., 0.1 mL, 0.5 mL, 1.0 mL), vortexing the mixture after each addition.

-

Observation: Visually inspect the mixture for homogeneity. The formation of a single, clear phase indicates solubility at that concentration. The persistence of turbidity or the presence of distinct layers indicates insolubility or partial solubility.

-

Classification: Classify the solubility as miscible, soluble, slightly soluble, or insoluble based on the observations.

Part 2: Quantitative Solubility Determination (for non-miscible systems)

-

Saturated Solution Preparation: In a series of flasks, add an excess amount of this compound to a known volume of the solvent.

-

Equilibration: Tightly seal the flasks and place them in a thermostatically controlled bath at a specific temperature (e.g., 25 °C, 37 °C). Agitate the flasks for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the flasks to stand undisturbed at the set temperature until the undissolved solute settles.

-

Sample Collection: Carefully withdraw a known volume of the clear, supernatant liquid (the saturated solution) without disturbing the undissolved portion.

-

Analysis: Determine the concentration of this compound in the collected sample using a validated analytical method (e.g., UV-Vis spectrophotometry, gas chromatography).

-

Calculation: Express the solubility in quantitative terms, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

Mandatory Visualizations

Synthesis Pathway

The following diagram illustrates a common synthetic route for this compound.

Caption: Synthesis of this compound.

Experimental Workflow: Solubility Determination

This diagram outlines the logical steps involved in determining the solubility of a chemical compound.

Caption: Workflow for determining the solubility of a compound.

References

N-(2-Hydroxyethyl)-1,3-propanediamine spectroscopic data

A comprehensive analysis of the spectroscopic properties of N-(2-Hydroxyethyl)-1,3-propanediamine is crucial for its identification, characterization, and application in research and drug development. This technical guide provides an in-depth overview of its expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), based on its molecular structure. Detailed experimental protocols for acquiring such data are also presented.

Compound Information

This compound is an organic compound featuring a primary amine, a secondary amine, and a primary alcohol functional group. This trifunctional nature makes it a versatile building block in chemical synthesis.

-

IUPAC Name: 2-[(3-aminopropyl)amino]ethanol

-

Structure:

OH | NH₂-CH₂-CH₂-CH₂-NH-CH₂-CH₂

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 1.6 - 1.8 | Quintet | 2H | -CH₂-CH₂ -CH₂- |

| ~ 2.6 - 2.8 | Triplet | 2H | NH₂-CH₂ -CH₂- |

| ~ 2.7 - 2.9 | Triplet | 2H | -CH₂-CH₂ -NH- |

| ~ 2.8 - 3.0 | Triplet | 2H | -NH-CH₂ -CH₂-OH |

| ~ 3.6 - 3.8 | Triplet | 2H | -CH₂-CH₂ -OH |

| Variable | Broad Singlet | 4H | NH₂ , NH , OH |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 30 - 35 | -CH₂-C H₂-CH₂- |

| ~ 38 - 42 | NH₂-C H₂-CH₂- |

| ~ 48 - 52 | -CH₂-C H₂-NH- |

| ~ 50 - 55 | -NH-C H₂-CH₂-OH |

| ~ 60 - 65 | -CH₂-C H₂-OH |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3250 - 3500 | Strong, Broad | O-H and N-H stretching |

| 2850 - 2960 | Medium-Strong | C-H stretching (aliphatic) |

| 1590 - 1650 | Medium | N-H bending (scissoring) |

| 1450 - 1470 | Medium | C-H bending (scissoring) |

| 1050 - 1150 | Strong | C-O stretching (primary alcohol) |

| 1000 - 1250 | Medium | C-N stretching |

Mass Spectrometry (MS)

| m/z Ratio | Interpretation |

| 118 | [M]⁺, Molecular ion peak |

| 101 | [M - NH₃]⁺ |

| 87 | [M - CH₂OH]⁺ |

| 74 | [M - NH₂CH₂CH₂]⁺ |

| 44 | [CH₂NH₂CH₂]⁺ or [CH₂CH₂OH]⁺ |

Experimental Protocols

The following are standard methodologies for obtaining the spectroscopic data outlined above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as labile protons (NH and OH) may exchange with deuterium in D₂O, leading to their disappearance from the ¹H NMR spectrum.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0-220 ppm.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal. This is often the simplest method for liquid samples.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce a dilute solution of the sample into the mass spectrometer.

-

Utilize an appropriate ionization technique. Electrospray ionization (ESI) is well-suited for this polar and non-volatile compound. Electron ionization (EI) could also be used, though it may lead to more extensive fragmentation.

-

-

Instrumentation: Employ a mass spectrometer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer.

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 20-200 amu).

-

The resulting spectrum will show the mass-to-charge ratio of the molecular ion and various fragment ions.

-

Visualizations

The following diagrams illustrate the logical relationship between the different spectroscopic techniques and a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A general workflow for the spectroscopic analysis of a chemical compound.

References

N-(2-Hydroxyethyl)-1,3-propanediamine safety and handling

An In-depth Technical Guide to the Safety and Handling of N-(2-Hydroxyethyl)-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS RN: 4461-39-6), a chemical intermediate utilized in various research and development applications. Due to its corrosive nature, strict adherence to safety protocols is imperative to minimize risks to personnel and the environment.

Chemical Identification and Physical Properties

This compound, also known as 2-(3-Aminopropylamino)ethanol, is a clear, colorless to slightly yellow liquid.[1] It is miscible with water and various organic solvents.[1][2]

| Property | Value | Reference |

| CAS Number | 4461-39-6 | [3] |

| Molecular Formula | C5H14N2O | [3] |

| Molecular Weight | 118.18 g/mol | [1] |

| Appearance | Clear, colorless to slightly yellow liquid | [1][3] |

| Boiling Point | 250-252 °C (lit.) | [1][4] |

| Melting Point | 15-19 °C | [3] |

| Density | 1.007 g/mL at 20 °C (lit.) | [1][4] |

| Flash Point | 99.4 °C | [3] |

| Water Solubility | Miscible | [3] |

| Vapor Pressure | 0.00648 mmHg at 25°C | [3] |

Hazard Identification and GHS Classification

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[5]

| GHS Classification | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage |

|

Signal Word: Danger[5]

Precautionary Statements: [5]

-

P260: Do not breathe dust/fumes/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal facility in accordance with applicable laws and regulations.

Toxicological Information

While one source suggests low toxicity under routine operation, specific quantitative toxicological data such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) for pure this compound were not available in the reviewed literature.[1] Due to its corrosive nature, it should be handled with extreme caution as it can cause severe tissue damage upon contact.

Experimental Protocol: Safe Handling and Preparation of a Dilute Aqueous Solution

This protocol outlines the procedure for safely diluting concentrated this compound.

4.1. Materials and Equipment:

-

This compound

-

Deionized water

-

Appropriate glass beaker and graduated cylinder

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

-

Personal Protective Equipment (see section 5)

-

Chemical fume hood

4.2. Procedure:

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.

-

Staging: Place all necessary equipment inside the fume hood.

-

Measurement: Carefully measure the required volume of deionized water in a graduated cylinder and transfer it to a beaker with a magnetic stir bar.

-

Addition of Amine: Slowly and carefully add the calculated amount of this compound to the water while stirring. Always add the amine to water, never the other way around, to avoid a violent exothermic reaction.

-

Mixing: Continue stirring until the solution is homogeneous.

-

pH Adjustment (if necessary): If a specific pH is required, use a calibrated pH meter and adjust as needed with appropriate acidic or basic solutions, adding them slowly while stirring.

-

Labeling: Clearly label the prepared solution with the chemical name, concentration, date, and any relevant hazard warnings.

-

Decontamination: Thoroughly clean all equipment used. Dispose of any contaminated disposable materials as hazardous waste.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

| Protection Type | Specification | Reference |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should also be worn where splashing is possible. | [5] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with compatible chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Inspect gloves prior to use. | [5] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. | [5] |

First Aid Measures

In case of exposure, immediate action is critical.[5]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately. |

Fire Fighting and Accidental Release Measures

7.1. Fire Fighting:

-

Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[6]

-

Protective equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

7.2. Accidental Release:

-

Personal precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Ensure adequate ventilation. Remove all sources of ignition.[5]

-

Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[5]

-

Containment and cleaning: Absorb the spill with inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal. Use spark-proof tools.[5]

Storage and Disposal

8.1. Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[6]

-

Store in a locked-up area.[5]

8.2. Disposal:

-

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national regulations.[5]

-

Contaminated packaging should be triple rinsed and offered for recycling or reconditioning.[5]

Visual Diagrams

Caption: Emergency response workflow for a chemical spill.

Caption: Signaling pathway of amine-induced skin and eye corrosion.

References

A Comprehensive Technical Guide to N-(2-Hydroxyethyl)-1,3-propanediamine and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(2-Hydroxyethyl)-1,3-propanediamine, a versatile diamine with significant applications in pharmaceutical development, materials science, and coordination chemistry. This document consolidates key information on its nomenclature, chemical properties, synthesis, and experimental applications, presenting it in a manner tailored for the scientific community.

Nomenclature and Identification

This compound is known by a variety of synonyms and chemical identifiers. Accurate identification is crucial for procurement, regulatory compliance, and scientific communication. The following table summarizes its key identifiers and a comprehensive list of its common synonyms.

| Identifier Type | Value |

| CAS Number | 4461-39-6 |

| EINECS Number | 224-718-0 |

| IUPAC Name | N-(2-Hydroxyethyl)propane-1,3-diamine |

| Molecular Formula | C₅H₁₄N₂O |

| Molecular Weight | 118.18 g/mol |

A comprehensive list of synonyms for this compound includes:

-

1,3-Diamino-N-(2-hydroxyethyl)propane

-

1-(2-Hydroxyethyl)amino-3-aminopropane

-

2-(3-Aminopropylamino)ethanol

-

3-((2-Hydroxyethyl)amino)propan-1-amine

-

N-(3-Aminopropyl)-2-aminoethanol

-

N-(β-Hydroxyethyl)-1,3-diaminopropane

-

(3-Aminopropyl)(2-hydroxyethyl)amine

-

HEAPA

-

Koei 3311

-

N-(2-Hydroxyethyl)trimethylenediamine

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | 15-19 °C |

| Boiling Point | 250-252 °C |

| Flash Point | 152 °C |

| Density | 1.007 g/mL at 20 °C |

| Solubility | Miscible with water and various organic solvents |

Synthesis Protocols

Synthesis via Reaction with 2-Chloroethanol (Adapted Protocol)

This protocol is adapted from a similar synthesis of a dithia-diol from a dithiol and 2-chloroethanol, providing a robust framework for the synthesis of this compound.[1]

Materials:

-

1,3-Propanediamine

-

2-Chloroethanol

-

Sodium metal

-

Absolute ethanol

-

Standard glassware for organic synthesis (three-necked round-bottomed flask, mechanical stirrer, reflux condenser, pressure-equalizing dropping funnel)

-

Nitrogen gas supply

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide: A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. The flask is thoroughly flushed with nitrogen. 250 mL of absolute ethanol is added to the flask. With continuous stirring, 0.25 mol of sodium metal is cautiously added in small portions to the ethanol. The reaction is exothermic and generates hydrogen gas; appropriate safety precautions must be taken. The mixture is stirred until all the sodium has dissolved to form a solution of sodium ethoxide.

-

Reaction with 1,3-Propanediamine: The sodium ethoxide solution is warmed to approximately 45-50°C. 0.125 mol of 1,3-propanediamine is then added dropwise to the stirred solution over a period of 15 minutes.

-

Addition of 2-Chloroethanol: Following the addition of the diamine, 0.25 mol of 2-chloroethanol is added dropwise to the reaction mixture.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 3-4 hours to ensure the completion of the reaction.

-

Work-up: After the reflux period, the mixture is allowed to cool to room temperature. The precipitated sodium chloride is removed by filtration.

-

Purification: The filtrate is concentrated using a rotary evaporator to remove the ethanol, yielding a viscous liquid. The crude product is then purified by vacuum distillation to obtain this compound.

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile building block in various research and development areas, primarily due to its bifunctional nature, possessing both nucleophilic amine groups and a hydroxyl group.

Pharmaceutical Synthesis

This diamine is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] Its structure allows for the introduction of specific amine-alcohol functionalities into drug molecules, which can be crucial for their biological activity and pharmacokinetic properties.[3] It is frequently employed in the construction of heterocyclic rings and for the attachment of side chains in the development of new chemical entities.

Drug Delivery Systems

The functional groups of this compound make it a suitable candidate for the development of drug delivery systems.[4] It can be incorporated into polymers or nanoparticles to create carriers for therapeutic agents. The amine groups can be used for conjugation to targeting ligands or for pH-responsive drug release, while the hydroxyl group can enhance hydrophilicity and biocompatibility.

Coordination Chemistry

As a tridentate ligand, this compound can form stable complexes with various metal ions.[5] This property is exploited in the design of metal-based drugs and catalysts. The coordination of the amine and hydroxyl groups to a metal center can modulate the metal's reactivity and create complexes with specific geometric and electronic properties. Research in this area includes the synthesis and characterization of these metal complexes to explore their potential catalytic or therapeutic applications.

Experimental Protocol: Synthesis of a Metal Complex (Illustrative Example)

The following is an illustrative protocol for the synthesis of a metal complex using a related diamine ligand, which can be adapted for this compound.

Materials:

-

This compound

-

A suitable metal salt (e.g., Zinc(II) nitrate)

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

Ligand Solution: Dissolve a specific molar equivalent of this compound in ethanol.

-

Metal Salt Solution: In a separate flask, dissolve the desired molar equivalent of the metal salt in ethanol.

-

Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. The formation of the complex may be indicated by a color change or the precipitation of a solid.

-

Isolation: If a precipitate forms, it can be collected by filtration, washed with ethanol, and dried. If the complex remains in solution, the solvent can be slowly evaporated to induce crystallization.

-

Characterization: The resulting metal complex would then be characterized by techniques such as FT-IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction to determine its structure and coordination environment.

Logical Relationship Diagram for Applications

Caption: A diagram showing the key application areas of this compound.

Safety and Handling

This compound is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The information presented is intended to facilitate further investigation and application of this versatile chemical compound.

References

Methodological & Application

Application Notes and Protocols: N-(2-Hydroxyethyl)-1,3-propanediamine as an Epoxy Curing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)-1,3-propanediamine (CAS No. 4461-39-6) is a versatile curing agent for epoxy resins.[1] Its molecular structure, which includes a primary amine, a secondary amine, and a primary hydroxyl group, provides unique reactivity.[1] The amine groups act as the primary reaction sites for the epoxy ring-opening polymerization, creating a cross-linked polymer network. The hydroxyl group can also participate in secondary reactions, potentially contributing to improved adhesion and other properties. This trifunctional nature makes it a valuable component in the formulation of high-performance coatings, adhesives, and composite materials, offering a balance of reactivity, mechanical strength, and thermal stability.[1]

Disclaimer: Specific performance data for epoxy systems cured with this compound is not extensively available in public literature. The quantitative data presented in the following tables are representative values for epoxy systems cured with similar aliphatic amine hardeners and should be used as a general guideline. It is highly recommended that users perform their own laboratory testing to determine the specific performance characteristics for their intended application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 4461-39-6 |

| Molecular Formula | C5H14N2O |

| Molecular Weight | 118.18 g/mol |

| Appearance | Clear to slightly yellow liquid |

| Boiling Point | 240.7 °C at 760 mmHg |

| Flash Point | 99.4 °C |

| Density | 0.976 g/cm³ |

| Amine Hydrogen Equivalent Weight (AHEW) | Approximately 29.5 g/eq |

Curing Characteristics and Performance Data

Typical Formulation

The following table provides a typical starting point formulation for curing a standard Bisphenol A diglycidyl ether (DGEBA) based epoxy resin. The exact mix ratio should be calculated based on the epoxy equivalent weight (EEW) of the specific resin used.

| Component | Description | Parts by Weight (phr) |

| Epoxy Resin | Bisphenol A diglycidyl ether (DGEBA), EEW 182-192 g/eq | 100 |

| Curing Agent | This compound, AHEW ~29.5 g/eq | 15-16 |

Curing Schedule

The curing time is highly dependent on the temperature and the mass of the epoxy mixture. The following table provides an estimated gel time and time to reach handling strength at various temperatures for a 100g mass.

| Temperature (°C) | Gel Time (minutes) | Time to Handling Strength (hours) |

| 25 | 30 - 45 | 6 - 8 |

| 60 | 10 - 15 | 1 - 2 |

| 100 | < 5 | < 1 |

Note: For optimal performance, a post-cure at an elevated temperature (e.g., 2 hours at 80-120°C) is often recommended.

Mechanical and Thermal Properties

The following table summarizes typical mechanical and thermal properties of a standard DGEBA epoxy resin cured with this compound after a full cure schedule.

| Property | Test Method | Typical Value |

| Tensile Strength | ASTM D638 | 60 - 80 MPa |

| Elongation at Break | ASTM D638 | 3 - 5 % |

| Shore D Hardness | ASTM D2240 | 80 - 85 |

| Glass Transition Temperature (Tg) | ASTM E1356 (DSC) | 90 - 110 °C (with post-cure) |

Chemical Resistance

The chemical resistance of the cured epoxy system is dependent on the specific chemical, temperature, and exposure time. The following table provides a general guide to the chemical resistance after 7 days of immersion at 25°C.

| Chemical Reagent | Resistance |

| Water | Excellent |

| 10% Sulfuric Acid | Good |

| 10% Sodium Hydroxide | Excellent |

| Toluene | Good |

| Acetone | Fair |

| Ethanol | Good |

Rating Key: Excellent (No visible change), Good (Slight swelling or discoloration), Fair (Moderate swelling or loss of hardness), Poor (Significant degradation).